molecular formula C9H10N2OS B6183447 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one CAS No. 2624141-15-5

6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one

Cat. No. B6183447
CAS RN: 2624141-15-5
M. Wt: 194.3
InChI Key:
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Description

6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one, also known as MMPP, is a synthetic compound used in scientific research. It is a small molecule that has been studied for its potential therapeutic applications in many diseases, including cancer, diabetes, and Alzheimer’s disease. MMPP has a unique chemical structure that makes it an attractive candidate for drug development.

Scientific Research Applications

6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been studied for its potential therapeutic applications in many diseases, including cancer, diabetes, and Alzheimer’s disease. In particular, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been found to have anticancer properties, as it has been shown to inhibit the growth of certain tumor cell lines. 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has also been studied for its potential use in the treatment of diabetes, as it has been shown to reduce the level of glucose in the blood. Additionally, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the production of amyloid-beta, a protein associated with the disease.

Mechanism of Action

The exact mechanism of action of 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one is not yet fully understood. However, it is believed that 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one works by inhibiting the activity of certain enzymes, such as protein kinase C and cyclooxygenase-2. In addition, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been found to have a variety of biochemical and physiological effects. For example, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been found to inhibit the activity of certain enzymes, such as protein kinase C and cyclooxygenase-2. In addition, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. Furthermore, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has been found to reduce the level of glucose in the blood, as well as reduce the production of amyloid-beta, a protein associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one has several advantages for use in laboratory experiments. First, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one is relatively stable and can be stored for long periods of time without degradation. Second, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one is relatively inexpensive and easy to obtain. Finally, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one is soluble in aqueous solutions, making it easy to work with in laboratory experiments.
However, there are also some limitations to using 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one in laboratory experiments. First, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one is a synthetic compound and is not found in nature, making it difficult to obtain in large quantities. Second, the exact mechanism of action of 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one is not yet fully understood, making it difficult to study its effects in laboratory experiments.

Future Directions

Despite the many potential therapeutic applications of 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one, there is still much to be learned about this compound. Further research is needed to better understand the exact mechanism of action of 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one and to explore its potential therapeutic applications in other diseases. Additionally, research is needed to develop more efficient and cost-effective methods of synthesizing 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one. Finally, research is needed to explore the safety and efficacy of 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one when used in clinical trials.

Synthesis Methods

6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one is synthesized through a multi-step process that involves the reaction of a variety of organic compounds. The first step involves the reaction of 2-methylsulfanyl-3-prop-2-yn-1-yl-3,4-dihydropyrimidin-4-one (MDPP) and 6-methyl-2-prop-2-yn-1-yl-3,4-dihydropyrimidin-4-one (MPP). This reaction yields 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one as the main product, with other minor side products. The reaction is carried out in an aqueous solution of a base such as sodium hydroxide or potassium hydroxide, at a temperature of 80-90°C. The reaction is then followed by a purification step to remove any impurities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one involves the condensation of 2-amino-4-methyl-6-(methylsulfanyl)pyrimidine with propargyl aldehyde followed by reduction of the resulting imine to yield the desired product.", "Starting Materials": [ "2-amino-4-methyl-6-(methylsulfanyl)pyrimidine", "propargyl aldehyde", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methyl-6-(methylsulfanyl)pyrimidine with propargyl aldehyde in the presence of acetic acid and ethanol to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in ethanol to yield the desired product, 6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one." ] }

CAS RN

2624141-15-5

Product Name

6-methyl-2-(methylsulfanyl)-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one

Molecular Formula

C9H10N2OS

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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